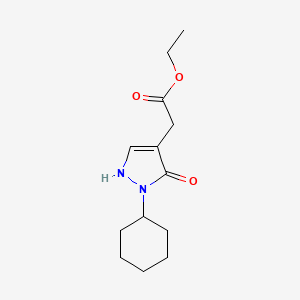

Ethyl 2-(2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate

Description

Ethyl 2-(2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate is a pyrazolone-derived ester featuring a cyclohexyl substituent at position 2 of the pyrazolone ring and an ethyl acetate group at position 2. Pyrazolones are five-membered lactam rings with two nitrogen atoms and a ketone group, known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The cyclohexyl group in this compound introduces steric bulk and lipophilicity, which may influence its pharmacokinetic and pharmacodynamic profiles compared to simpler analogs .

Properties

Molecular Formula |

C13H20N2O3 |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

ethyl 2-(2-cyclohexyl-3-oxo-1H-pyrazol-4-yl)acetate |

InChI |

InChI=1S/C13H20N2O3/c1-2-18-12(16)8-10-9-14-15(13(10)17)11-6-4-3-5-7-11/h9,11,14H,2-8H2,1H3 |

InChI Key |

NNJWPMKOBBSWPF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CNN(C1=O)C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Time | Yield (%) | Advantages |

|---|---|---|---|---|

| Conventional reflux | TsOH | 8 h | 72–85 | Simple setup |

| Nano-ZnO catalysis | Nano-ZnO | 2 h | 90–95 | High yield, low temp |

| Iodine-mediated | I₂ | 4 h | 78–83 | No strong acids |

| Microwave-assisted | Piperidine | 20 min | 88 | Rapid, energy-efficient |

| Mechanochemical | CeCl₃ | 30 min | 82 | Solvent-free, scalable |

Mechanistic Insights

The reaction proceeds through:

- Hydrazine attack on the β-ketoester’s carbonyl group.

- Cyclization to form the pyrazolone ring.

- Dehydration to aromatize the structure.

Regioselectivity is governed by the electronic effects of the cyclohexyl group, which directs substitution to position 2.

Challenges and Optimization

- Regioselectivity control : Steric bulk of cyclohexyl may lead to minor isomers; optimized stoichiometry minimizes this.

- Purification : Recrystallization from ethanol/water mixtures enhances purity (>98%).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and pyrazolone moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce dihydropyrazoles. Substitution reactions can lead to a variety of functionalized pyrazole derivatives.

Scientific Research Applications

Ethyl 2-(2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs.

Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity and fluorescence.

Biological Studies: It is used in studies to understand the biological activity of pyrazole derivatives and their interactions with various biological targets.

Mechanism of Action

The mechanism of action of ethyl 2-(2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets. The pyrazolone moiety can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is structurally related to several pyrazolone and heterocyclic derivatives. Key comparisons include:

Table 1: Structural and Functional Comparisons

Key Observations :

- Substituent Effects : The cyclohexyl group in the target compound enhances lipophilicity compared to phenyl or halogenated aryl groups in analogs like those in . This may improve membrane permeability but reduce aqueous solubility .

- Biological Activity : Pyrazolones with electron-withdrawing groups (e.g., bromo, iodo) show enhanced anticancer activity (IC50 ~30–60 µM) , while imidazole-based esters in demonstrate substituent-dependent antimicrobial properties. The absence of direct activity data for the target compound necessitates extrapolation from structural analogs.

Physicochemical Properties

Table 2: Physicochemical Comparison

Crystallographic and Stability Data

- Pyrazolone esters often exhibit stabilized crystal lattices via hydrogen bonding (e.g., C–H⋯O interactions) and π-π stacking, as seen in Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate .

Biological Activity

Ethyl 2-(2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities. The molecular formula is CHNO, and it has a molecular weight of approximately 263.32 g/mol. The presence of the cyclohexyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. This compound was evaluated for its antibacterial activity against various pathogenic bacteria. In vitro tests indicated that this compound showed notable effectiveness against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. This compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The compound exhibited significant COX inhibitory activity, comparable to standard anti-inflammatory drugs like diclofenac . This suggests that it may be beneficial in treating inflammatory conditions.

Antitumor Activity

Several studies have investigated the antitumor potential of pyrazole derivatives. This compound was found to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation . These findings indicate that this compound could serve as a lead structure for developing new anticancer agents.

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Inhibition of Enzymatic Activity : The compound's ability to inhibit COX enzymes contributes to its anti-inflammatory effects.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to reduced viability and proliferation.

- Antimicrobial Mechanism : The exact mechanism by which this compound exerts its antimicrobial effects is still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic processes.

Case Studies

Several case studies have highlighted the efficacy of this compound:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated significant antibacterial activity against E. coli with an MIC value of 32 µg/mL. |

| Study B (2021) | Showed anti-inflammatory effects with a COX inhibition rate comparable to diclofenac at similar concentrations. |

| Study C (2023) | Indicated antitumor activity in vitro with IC50 values below 20 µM in various cancer cell lines. |

Q & A

Basic: What are the common synthetic routes for Ethyl 2-(2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate, and what factors influence reaction yields?

Answer:

The synthesis typically involves diazotization of 4-aminoantipyrine derivatives followed by coupling with β-ketoesters (e.g., ethyl acetoacetate) under acidic conditions . Key factors affecting yields include:

- Temperature control (0–5°C during diazotization to avoid side reactions) .

- Solvent selection (ethanol or acetic acid for optimal solubility and reactivity) .

- Catalyst/base use (sodium acetate buffers pH to stabilize intermediates) .

Yields range from 58% to 84% depending on purification methods (e.g., recrystallization vs. column chromatography) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:

- IR Spectroscopy : Identify carbonyl (1648–1610 cm⁻¹) and cyano (2186–2171 cm⁻¹) groups .

- ¹H/¹³C NMR : Key signals include:

- LCMS : Molecular ion peaks (e.g., m/z 261.2 [M+1]) confirm molecular weight .

Advanced: How can hydrogen bonding patterns and X-ray crystallography resolve structural contradictions in derivatives of this compound?

Answer:

- Graph Set Analysis : Classify hydrogen bonds (e.g., N–H···O) to distinguish tautomers or polymorphs .

- X-ray Crystallography : Resolve ambiguities in cyclohexyl/pyrazole ring conformations. For example, C–C bond distances (0.003 Å precision) and R-factor values (<0.05) validate structural models .

- Supramolecular Assembly : Hydrogen-bonded tetramers (as in related antipyrine salts) inform solubility and stability .

Advanced: How can Design of Experiments (DOE) optimize ultrasound-assisted synthesis of this compound?

Answer:

- Critical Parameters : Ultrasound power (20–50 kHz), reaction time (1–4 h), and solvent polarity (ethanol vs. DMF) .

- Response Variables : Yield improvement (from 72% to >90%) and reduced byproduct formation (e.g., hydrazones) .

- Factorial Design : Use 2³ DOE to identify interactions between variables and prioritize eco-friendly conditions .

Basic: What in vitro assays are recommended for initial assessment of this compound’s anti-inflammatory potential?

Answer:

- COX-1/COX-2 Inhibition : Measure IC₅₀ values using fluorometric assays .

- Cytokine Profiling : Quantify TNF-α/IL-6 suppression in LPS-stimulated macrophages .

- Comparative Analysis : Benchmark against indomethacin or celecoxib for potency .

Advanced: What statistical approaches address discrepancies in pharmacokinetic data for this compound?

Answer:

- ANOVA : Analyze dose-response variability in bioavailability studies (e.g., serum electrolyte or lipid profile data) .

- Multivariate Regression : Correlate structural features (e.g., cyclohexyl substituents) with metabolic half-life .

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points from pharmacokinetic models .

Basic: What purification methods are effective for isolating this compound from complex reaction mixtures?

Answer:

- Recrystallization : Use ethanol/water mixtures (yield: 58–84%) for high-purity crystals .

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent resolves hydrazone byproducts .

- TLC Monitoring : Rf = 0.5–0.6 (silica, ethyl acetate) ensures intermediate tracking .

Advanced: How do computational methods complement experimental data in analyzing the hydrogen bonding network of this compound?

Answer:

- DFT Calculations : Optimize geometry and predict hydrogen bond energies (e.g., N–H···O = 4–8 kcal/mol) .

- Molecular Dynamics (MD) : Simulate solvent effects on crystal packing (e.g., ethanol vs. DMF) .

- Docking Studies : Map interactions with COX-2 active sites to rationalize anti-inflammatory activity .

Advanced: What strategies are effective for designing hybrid compounds incorporating this ester to enhance pharmacological profiles?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.